molecular formula C9H11Cl2N B2405578 (2,3-Dichloro-benzyl)-ethyl-amine CAS No. 893586-26-0

(2,3-Dichloro-benzyl)-ethyl-amine

Cat. No. B2405578
CAS RN: 893586-26-0
M. Wt: 204.09
InChI Key: VYUXKUPKUUKLCG-UHFFFAOYSA-N
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Description

The compound 2,3-Dichlorobenzoyl chloride is a related compound with the molecular formula C7H3Cl3O. It has an average mass of 209.457 Da and a monoisotopic mass of 207.924942 Da .


Molecular Structure Analysis

The molecular structure of 2,3-Dichlorobenzoyl chloride consists of a benzene ring with two chlorine atoms and a carbonyl chloride group .


Physical And Chemical Properties Analysis

2,3-Dichlorobenzoyl chloride is a yellow liquid . More specific physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information might be available for well-studied compounds .

Scientific Research Applications

  • Bioconjugation Mechanisms : Nakajima and Ikada (1995) investigated the mechanism of amide formation using carbodiimide in aqueous media, utilizing benzylamine as an amine compound. Their findings are crucial for understanding bioconjugation processes in biochemical and pharmaceutical research (Nakajima & Ikada, 1995).

  • Metal-Free Oxidative Esterification and Amination : Liu et al. (2020) developed an efficient method for the esterification and amination of benzylic C–H bonds under metal- and iodide-free conditions. This process, using 2,3-dichloro-benzyl derivatives, is significant in synthetic chemistry for creating various compounds (Liu, Chen, He & Zhang, 2020).

  • C-N Bond Formation : In their research on oxidative C-N coupling, Liu et al. (2015) demonstrated an efficient method using 2,3-dichloro-benzyl derivatives for amination of benzylic C-H bonds with amides, which is relevant in pharmaceutical and chemical synthesis (Liu, Zhang, Yi, Liu & Lei, 2015).

  • Synthesis of Ureido Sugars : Piekarska-Bartoszewicz and Tcmeriusz (1993) explored the use of benzylamine in synthesizing ureido sugars, demonstrating its importance in carbohydrate chemistry and drug design (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Photochemical Release of Amines : Wang, Devalankar, and Lu (2016) studied the release of primary, secondary, and tertiary amines by photochemical breaking of the benzylic C-N bond, which is significant for controlled drug release and phototherapy applications (Wang, Devalankar & Lu, 2016).

Safety and Hazards

While specific safety and hazard information for “(2,3-Dichloro-benzyl)-ethyl-amine” is not available, compounds like 2,3-Dichlorobenzoyl chloride are generally considered hazardous. They may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUXKUPKUUKLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichloro-benzyl)-ethyl-amine

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